![molecular formula C12H20ClNO B1373369 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride CAS No. 92697-01-3](/img/structure/B1373369.png)
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride
Overview
Description
Scientific Research Applications
Alzheimer’s Disease Research
This compound has been studied for its potential role in Alzheimer’s disease treatment. Derivatives of 2-(Benzylamino)-3-methylbutan-1-ol have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are implicated in Alzheimer’s disease pathology . These findings suggest that the compound could be a starting point for developing multifunctional drugs that target both disease-modifying and symptomatic aspects of Alzheimer’s.
Biochemistry Applications
In biochemistry, the compound’s derivatives have been designed to modify cholinesterase inhibitors, aiming to inhibit β-secretase . This is significant because it represents a strategy to address complex diseases like Alzheimer’s by targeting multiple pathological processes simultaneously.
Pharmacology
Pharmacologically, the compound’s derivatives are being explored for their multifunctional properties, particularly in the context of neurodegenerative diseases . The ability to inhibit key enzymes involved in Alzheimer’s disease makes these derivatives promising candidates for further drug development.
Neuroscience
From a neuroscience perspective, the compound’s ability to interact with enzymes like AChE and BACE-1 positions it as a potential tool for understanding the biochemical pathways involved in cognitive disorders . This could lead to new insights into how these diseases develop and progress.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for creating derivatives with potential therapeutic applications. Its role in the synthesis of disease-modifying anti-Alzheimer agents highlights its importance in the development of new medications .
Organic Synthesis
The compound is also relevant in organic synthesis, where its derivatives can be used to produce a variety of arylmethylamines through decarboxylative transamination reactions . This process is valuable for synthesizing compounds with potential pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds such as benzylamines are known to interact with various biological targets .
Mode of Action
It can be inferred that the compound might undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound might influence metabolic pathways, controlling the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
Similar compounds such as ambroxol are well absorbed and excreted in the urine, indicating good bioavailability .
Result of Action
Based on its potential interactions at the benzylic position, it might influence the stability of molecular structures .
Action Environment
Factors such as temperature, ph, and the presence of other compounds might affect its reactivity .
properties
IUPAC Name |
2-(benzylamino)-3-methylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGDAQROKNUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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